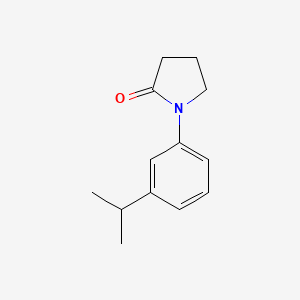
1-(3-Isopropylphenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(3-Isopropylphenyl)pyrrolidin-2-one” is a compound that features a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine-2-one scaffold is a structural feature recurrent in antitumor agents .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .Molecular Structure Analysis
The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . On the other hand, 3-iodopyrroles are believed to be formed via the initial generation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, dehydrogenation, iodination, and aromatization .科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Pyrrolidin-2-ones Derivatives : Pyrrolidin-2-ones and their derivatives, including 1-(3-Isopropylphenyl)pyrrolidin-2-one, are significant in the synthesis of medicinal molecules with enhanced biological activity. This class of compounds is integral in the structure of numerous natural products and biologically active molecules. The introduction of various substituents into the pyrrolidin-2-ones nucleus is crucial for developing new compounds with improved efficacy (Rubtsova et al., 2020).
Pyrrolidine Synthesis in Cycloaddition Reactions : Pyrrolidines, including those derived from this compound, are essential in medicinal chemistry. They have applications in industries such as dyes and agrochemicals. The synthesis of pyrrolidines via [3+2] cycloaddition, demonstrating their versatile nature in organic chemistry, is an area of ongoing research (Żmigrodzka et al., 2022).
NMR Characterization of Pyrrolidin-2-one Derivatives : Nuclear magnetic resonance (NMR) studies of derivatives of pyrrolidin-2-one compounds, such as this compound, are crucial for understanding their structure and potential catalytic mechanisms. These studies provide valuable insights for further chemical synthesis and application (Yan-fang, 2008).
Applications in Material Science
Electro-Optic Materials : Pyrrole-based compounds, including derivatives of this compound, have been studied for their electro-optic properties. These materials show potential in applications like ion sensors and metal recovery due to their electrochromic and ion receptor properties (Mert et al., 2013).
Polymerization Catalysts : Pyrrolidin-2-one derivatives are investigated as catalysts in olefin polymerization. These studies are crucial for developing new materials with specific properties, such as high molecular weight polyethylenes (Li et al., 2012).
Layer-by-Layer Self-Assembled Chromophores : The development of nonlinear optical/electro-optic multilayers using pyrrole-based chromophores, which could include derivatives of this compound, highlights the significance of these compounds in advanced material science. These films are transparent and highly functional, suitable for various technological applications (Facchetti et al., 2003).
Biomedical Research
Antibacterial Activity : Research on pyrrolidine-2-one derivatives demonstrates their potential in antimicrobial applications. The synthesis and study of these compounds, including their antibacterial properties, underscore their importance in developing new therapeutic agents (Betti et al., 2020).
Magnetic Resonance Probes and Labels : Derivatives of pyrrolidin-2-ones are used as molecular probes and labels in magnetic resonance spectroscopy and imaging, especially in biophysical and biomedical research. This application highlights their stability and utility in complex biological systems (Dobrynin et al., 2021).
将来の方向性
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . This suggests that there is ongoing research interest in these compounds, and they may have potential applications in the treatment of various human diseases .
作用機序
Target of Action
Pyrrolidin-2-one derivatives have been reported to interact with various biological targets . The specific targets can vary depending on the substituents attached to the pyrrolidin-2-one core.
Mode of Action
Pyrrolidin-2-one derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds or other types of non-covalent interactions .
Biochemical Pathways
Pyrrolidin-2-one derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Pyrrolidin-2-one derivatives are known to exhibit good bioavailability due to their favorable physicochemical properties .
Result of Action
Pyrrolidin-2-one derivatives have been associated with a variety of biological activities, suggesting that they may exert multiple effects at the molecular and cellular levels .
Action Environment
Like all chemical compounds, the action of 1-(3-isopropylphenyl)pyrrolidin-2-one is likely to be influenced by factors such as temperature, ph, and the presence of other molecules .
生化学分析
Biochemical Properties
1-(3-Isopropylphenyl)pyrrolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The compound has been shown to inhibit COX-2 activity, leading to reduced production of pro-inflammatory mediators . Additionally, this compound interacts with serotonin receptors, particularly the 5-HT1A receptor, modulating neurotransmitter release and affecting mood and behavior .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, it has been observed to enhance the release of serotonin, thereby influencing cell signaling pathways related to mood regulation . In immune cells, the compound’s inhibition of COX-2 leads to decreased production of inflammatory cytokines, which can modulate the immune response . Furthermore, this compound affects cellular metabolism by altering the activity of enzymes involved in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active site of COX-2, inhibiting its enzymatic activity and preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. Additionally, this compound interacts with the 5-HT1A receptor, acting as an agonist and enhancing serotonin release . This interaction influences neurotransmission and can have antidepressant effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of COX-2 activity and consistent modulation of serotonin levels . These effects suggest potential for chronic therapeutic use.
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with dosage. At low doses, the compound effectively inhibits COX-2 activity and reduces inflammation without significant adverse effects . At higher doses, there is a risk of toxicity, including gastrointestinal disturbances and potential hepatotoxicity . The therapeutic window for this compound is therefore narrow, necessitating careful dosage management.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted via the kidneys. The compound’s metabolism can influence its efficacy and toxicity, as different metabolites may have varying biological activities .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It has been observed to bind to plasma proteins, which facilitates its distribution throughout the body . Additionally, the compound can cross the blood-brain barrier, allowing it to exert effects on the central nervous system . Its distribution is influenced by factors such as lipid solubility and molecular size.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize in the endoplasmic reticulum and mitochondria, where it can interact with enzymes involved in metabolic processes . Post-translational modifications, such as phosphorylation, can also influence its localization and activity. These modifications can direct the compound to specific cellular compartments, enhancing its efficacy in targeted biochemical reactions .
特性
IUPAC Name |
1-(3-propan-2-ylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10(2)11-5-3-6-12(9-11)14-8-4-7-13(14)15/h3,5-6,9-10H,4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZQOHBPZABDNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
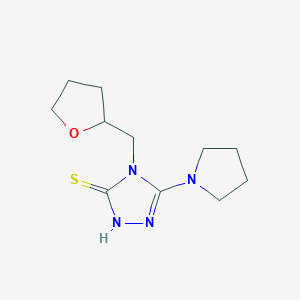

![N-[3-(4-phenylmethoxyphenoxy)propyl]cyclopentanamine](/img/structure/B3020339.png)
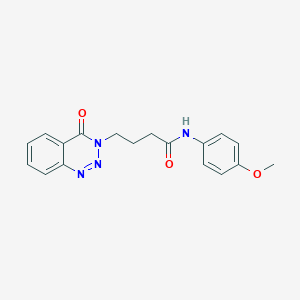
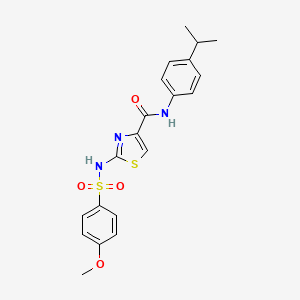
![(Z)-ethyl 2-((2-((4-methoxyphenyl)carbamoyl)-3H-benzo[f]chromen-3-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3020342.png)
![Benzo[d][1,3]dioxol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B3020344.png)
![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)
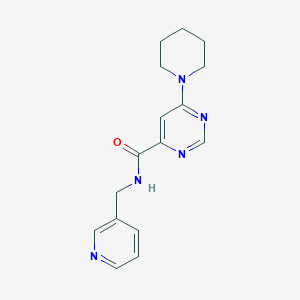

![2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid](/img/structure/B3020350.png)
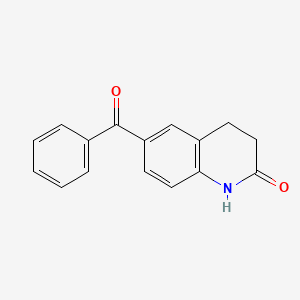
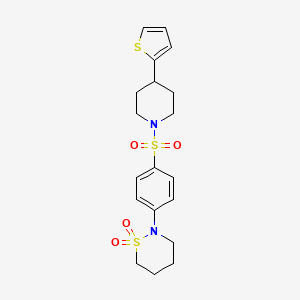
![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide](/img/structure/B3020356.png)
